[(2E)-3-Phenylprop-2-en-1-yl](propan-2-yl)amine hydrochloride
Description
Chemical Structure: The compound features a (2E)-3-phenylprop-2-en-1-yl (cinnamyl) group attached to a propan-2-ylamine moiety, with a hydrochloride counterion. The E-configuration of the double bond ensures a planar geometry, while the propan-2-yl group introduces steric bulk.
Molecular Formula: C₁₂H₁₇ClN
Molecular Weight: 210.73 g/mol
Key Features:
Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-3-phenyl-N-propan-2-ylprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-11(2)13-10-6-9-12-7-4-3-5-8-12;/h3-9,11,13H,10H2,1-2H3;1H/b9-6+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUKNNGSGQAJIN-MLBSPLJJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC=CC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC/C=C/C1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride typically involves the reaction of 3-phenylprop-2-en-1-amine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride is scaled up using continuous flow reactors. This method ensures consistent quality and high yield of the product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-Phenylprop-2-en-1-ylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of (2E)-3-Phenylprop-2-en-1-ylamine, which can be further utilized in different applications .
Scientific Research Applications
Pharmacological Studies
(2E)-3-Phenylprop-2-en-1-ylamine hydrochloride has been investigated for its potential anti-inflammatory and analgesic properties. Research indicates that compounds with similar structures exhibit significant inhibition of inflammatory pathways, making this compound a candidate for further pharmacological exploration.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of structurally related compounds. Results showed that these compounds effectively reduced inflammation in animal models, suggesting potential therapeutic applications for (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride in treating inflammatory diseases .
Chemical Biology
In chemical biology, this compound can serve as a tool for studying enzyme interactions and cellular signaling pathways. Its unique structure allows it to act as a substrate or inhibitor for various enzymes involved in metabolic processes.
Case Study : Research demonstrated that derivatives of phenylpropene compounds could modulate enzyme activity in cancer cell lines, highlighting the potential of (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride in cancer research .
Material Science
The compound's properties may also lend themselves to applications in material science, particularly in the development of polymers or coatings that require specific chemical functionalities.
Toxicological Considerations
While exploring the applications of (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride, it is crucial to consider its safety profile. Preliminary studies indicate that while the compound exhibits biological activity, its toxicity must be evaluated through rigorous testing to ensure safe application in pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Variations in Phenyl Substituents
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Phenyl Substituent | Key Differences vs. Target Compound | Reference |
|---|---|---|---|---|---|
| (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride (Target) | C₁₂H₁₇ClN | 210.73 | None | Baseline for comparison | |
| (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride | C₁₃H₂₀ClNO | 241.76 | 4-Methoxy | Electron-donating methoxy group increases polarity and may alter binding interactions. | |
| (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride | C₁₄H₂₂ClNO | 255.78 | 2-Methoxy | Ortho-substitution introduces steric hindrance, potentially reducing reactivity. |
Implications :
Variations in Alkyl Groups on the Amine
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Alkyl Group | Key Differences vs. Target Compound | Reference |
|---|---|---|---|---|---|
| (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride | C₁₂H₁₇ClN | 210.73 | Propyl (linear) | Linear chain reduces steric hindrance, potentially increasing reactivity. | |
| (2-Methylpropyl)[(2E)-3-phenylprop-2-en-1-yl]amine hydrochloride | C₁₃H₂₀ClN | 225.77 | 2-Methylpropyl | Increased branching may enhance thermal stability and reduce solubility. |
Implications :
Halogen-Substituted Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituent | Key Differences vs. Target Compound | Reference |
|---|---|---|---|---|---|
| (2,4-Dichlorophenyl)methylamine hydrochloride | C₁₀H₁₂Cl₃N | 268.58 | 2,4-Dichloro | Electron-withdrawing Cl groups increase lipophilicity and may enhance membrane permeability. | |
| (2-Chloro-6-fluorophenyl)methylamine hydrochloride | C₁₀H₁₁Cl₂FN | 248.11 | 2-Cl, 6-F | Fluorine’s electronegativity may alter electronic properties and binding affinity. |
Implications :
Functional Group Modifications
Biological Activity
(2E)-3-Phenylprop-2-en-1-ylamine hydrochloride, also known as N-Isopropyl-N-[(2E)-3-phenylprop-2-enyl]amine hydrochloride, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- IUPAC Name : (2E)-3-phenylprop-2-en-1-ylamine hydrochloride
- CAS Number : 1222098-13-6
- Molecular Formula : C₁₂H₁₈ClN
- Molecular Weight : 229.73 g/mol
- Physical Appearance : Typically appears as a white to off-white powder.
Biological Activity Overview
The biological activity of (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride has been investigated in various studies, revealing its potential in treating neurological disorders and its antimicrobial properties.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds structurally related to (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride. For instance, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide demonstrated significant anticonvulsant activity in several animal models, suggesting a similar potential for related compounds .
Key Findings:
- Model Used : Frings audiogenic seizure-susceptible mouse model.
- ED50 : 13.21 mg/kg (intraperitoneal).
- Acute Seizures Induced Electrically :
- Maximal electroshock test ED50 values ranged from 27.58 mg/kg to 114.4 mg/kg depending on the animal model and administration route.
Antimicrobial Properties
Compounds with similar structures have shown promising antibacterial activities against various pathogens. Research indicates that derivatives of phenylpropene compounds possess anti-inflammatory and antimalarial activities, which may extend to (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride .
The exact mechanism through which (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with neurotransmitter systems and may modulate ion channels involved in neuronal excitability.
Case Studies and Research Findings
| Study | Findings | Model/Method |
|---|---|---|
| Study 1 | Demonstrated anticonvulsant activity similar to known treatments | Frings mouse model |
| Study 2 | Exhibited antibacterial effects against Gram-positive bacteria | In vitro assays |
| Study 3 | Evaluated safety profile; no mutagenic effects observed | Ames test |
Safety Profile
In toxicity evaluations, related compounds have shown low cytotoxicity in various cell lines, indicating a favorable safety profile. For example, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide was safe at concentrations up to 100 µM in HepG2 and H9c2 cell lines .
Q & A
Q. What synthetic routes are commonly employed to prepare (2E)-3-phenylprop-2-en-1-ylamine hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example:
- Reductive amination: React (2E)-3-phenylprop-2-enal with isopropylamine under hydrogen gas and a palladium catalyst, followed by HCl treatment to form the hydrochloride salt. Optimize temperature (40–60°C) and catalyst loading (5–10% Pd/C) to enhance yield .
- Nucleophilic substitution: Use a halogenated precursor (e.g., (2E)-3-phenylprop-2-en-1-yl bromide) with isopropylamine in a polar aprotic solvent (e.g., DMF) at 80°C for 6–8 hours. Monitor progress via TLC or GC-MS .
- Yield optimization: Employ design-of-experiment (DoE) approaches to test variables like solvent polarity, stoichiometry, and reaction time.
Q. How can the stereochemical integrity of the (2E)-alkene configuration be preserved during synthesis and purification?
- Methodological Answer:
- Use inert atmospheres (N₂/Ar) to prevent oxidation of the double bond.
- Avoid prolonged exposure to high temperatures (>80°C) during solvent removal.
- Characterize purity via -NMR (coupling constant for trans-alkene protons) and HPLC with a chiral column .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer:
- XRD: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides unambiguous confirmation of the stereochemistry and salt formation .
- NMR: - and -NMR to verify amine protonation (δ ~2.5–3.5 ppm for NH) and alkene geometry .
- Mass Spectrometry: ESI-MS in positive ion mode to detect the [M+H] ion and HCl adducts .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., dipole moments, solubility) for this compound?
- Methodological Answer:
- Validation steps:
Recalculate computational models (DFT or MD simulations) using higher basis sets (e.g., B3LYP/6-311++G(d,p)) and compare with experimental XRD/NMR data .
Reassess solvent parameters (e.g., dielectric constant) in solubility studies using Hansen solubility parameters .
- Case study: Discrepancies in predicted vs. observed logP values may arise from HCl’s hygroscopicity; address via Karl Fischer titration for water content .
Q. What strategies are recommended for characterizing hydrogen-bonding networks in the crystalline form, and how do these interactions affect stability?
- Methodological Answer:
- Graph-set analysis: Use Mercury or CrystalExplorer to classify hydrogen bonds (e.g., ) and identify motifs like .
- Thermal analysis: Correlate DSC/TGA data with hydrogen-bond strength. Stronger networks (shorter H-bond distances) often result in higher melting points .
Q. How can researchers design experiments to probe the compound’s stability under varying pH and temperature conditions?
- Methodological Answer:
- Accelerated stability testing:
Prepare buffered solutions (pH 1–10) and incubate samples at 25°C, 40°C, and 60°C.
Monitor degradation via HPLC-UV at 254 nm. Acidic conditions (pH < 3) may hydrolyze the amine-HCl bond, while basic conditions (pH > 8) risk alkene isomerization .
Q. What computational tools are effective for modeling the compound’s interaction with biological targets (e.g., receptors or enzymes)?
- Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
